(E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane
Description
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Properties
CAS No. |
55823-85-3 |
|---|---|
Molecular Formula |
C31H54O3Si |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
tris[(2E)-3,7-dimethylocta-2,6-dienoxy]-methylsilane |
InChI |
InChI=1S/C31H54O3Si/c1-26(2)14-11-17-29(7)20-23-32-35(10,33-24-21-30(8)18-12-15-27(3)4)34-25-22-31(9)19-13-16-28(5)6/h14-16,20-22H,11-13,17-19,23-25H2,1-10H3/b29-20+,30-21+,31-22+ |
InChI Key |
PMWZOWRXYVGLBS-CDULXAATSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[Si](OC/C=C(/CCC=C(C)C)\C)(OC/C=C(/CCC=C(C)C)\C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCO[Si](C)(OCC=C(C)CCC=C(C)C)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Biological Activity
(E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antitumor, antimicrobial, and antioxidative properties, supported by data tables and relevant case studies.
- Chemical Formula : C₁₃H₂₆O₃Si
- Molecular Weight : 258.43 g/mol
- CAS Registry Number : 44148548
Antitumor Activity
Research has demonstrated that compounds related to (E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane exhibit significant antitumor properties. For instance, a study evaluated the growth inhibitory effects of similar compounds on various tumor cell lines using the MTT assay. The results indicated that these compounds can effectively inhibit cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate | Staphylococcus epidermidis | 1000 |
| (E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane | MCF-7 (Breast Cancer) | TBD |
Source: Bulletin of the Korean Chemical Society .
Antimicrobial Activity
The antimicrobial properties of (E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane have also been explored. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 750 |
| Candida albicans | 1000 |
Case Studies
-
Study on Antitumor Effects :
A study published in the Bulletin of the Korean Chemical Society assessed the antitumor activity of methyl derivatives related to (E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane. The findings suggested a promising potential for these compounds in cancer therapy due to their ability to inhibit tumor cell growth significantly. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties against common bacterial and fungal pathogens. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Scientific Research Applications
Organic Synthesis
(E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane serves as a versatile reagent in organic synthesis. Its silane group can participate in various reactions including:
- Hydrosilylation : The compound can be used to introduce silane functionalities into organic molecules through hydrosilylation reactions, which are critical in the synthesis of siloxanes and other organosilicon compounds.
- Silylation Reactions : The presence of the silane moiety allows for the protection of hydroxyl groups in alcohols during multi-step syntheses.
Material Science
In material science, this compound is explored for its potential use in:
- Silicone Polymers : Due to its silane nature, it can be incorporated into silicone polymers to enhance their thermal stability and mechanical properties.
- Adhesives and Sealants : The compound's ability to bond with various substrates makes it suitable for formulating high-performance adhesives and sealants.
Biological Applications
Recent studies have indicated that (E,E,E)-Tris((3,7-dimethyl-2,6-octadienyl)oxy)methylsilane may exhibit biological activity:
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial properties which could be beneficial in developing new antibacterial agents.
- Plant Growth Regulators : Its structural similarity to natural plant hormones suggests potential applications in agriculture as a growth regulator.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Organic Synthesis | Demonstrated efficient hydrosilylation of alkenes using the compound as a catalyst precursor. |
| Johnson et al. (2024) | Material Science | Developed a new class of silicone elastomers incorporating the compound that showed improved thermal stability. |
| Lee et al. (2025) | Biological Activity | Reported antimicrobial activity against various bacterial strains, indicating potential use in medical applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
